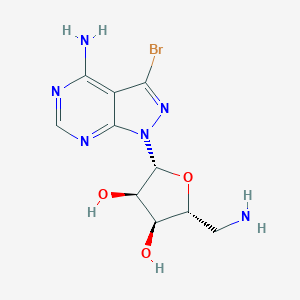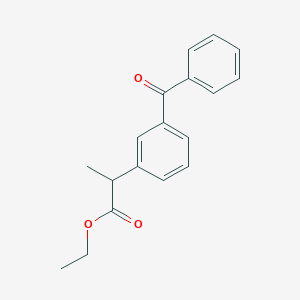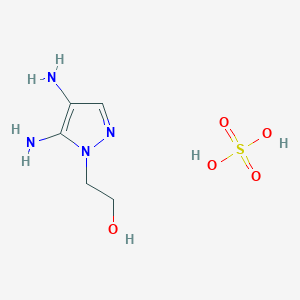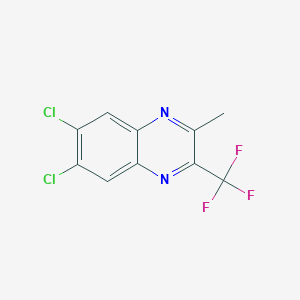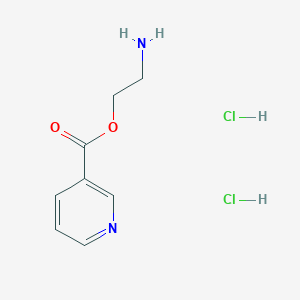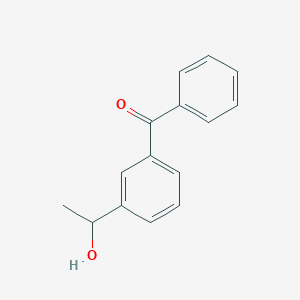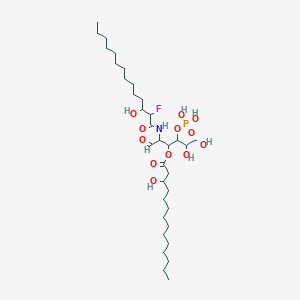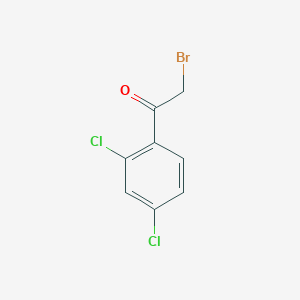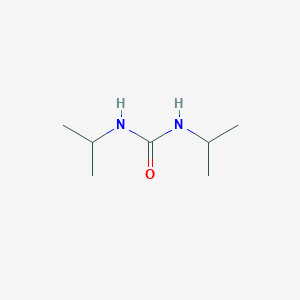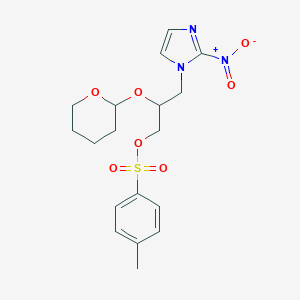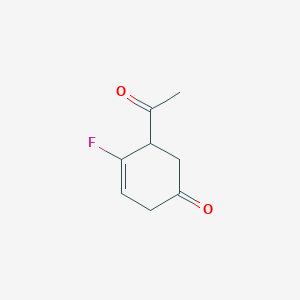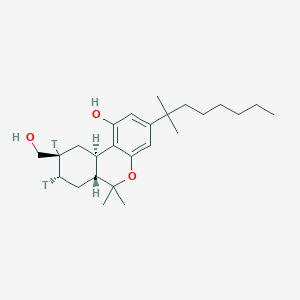
3-Dimethylheptyl-11-hydroxyhexahydrocannabinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylheptyl-11-hydroxyhexahydrocannabinol (DMH-11-OH-THC) is a synthetic cannabinoid compound that has been developed for research purposes. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana, but has been modified to enhance its potency and selectivity for cannabinoid receptors. DMH-11-OH-THC has been shown to have a range of potential applications in scientific research, including the study of cannabinoid receptors and their role in various physiological processes.
Mechanism Of Action
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol acts on the body's endocannabinoid system by binding to cannabinoid receptors, which are located throughout the body. These receptors are involved in regulating a wide range of physiological processes, including pain perception, appetite, and immune function. DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has been shown to have a high affinity for cannabinoid receptors, which makes it a useful tool for studying the function of these receptors.
Biochemical And Physiological Effects
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has a range of biochemical and physiological effects. It has been shown to have analgesic (pain-relieving) properties, as well as anti-inflammatory and immunosuppressive effects. DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has also been shown to have appetite-stimulating properties, which could make it useful in the treatment of conditions such as anorexia and cachexia.
Advantages And Limitations For Lab Experiments
One of the main advantages of DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol for lab experiments is its high potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the function of these receptors in various physiological processes. However, DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol also has some limitations, including its potential for toxicity and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol. One area of interest is its potential use in the treatment of various medical conditions, such as chronic pain, inflammation, and autoimmune disorders. Other potential future directions include the development of new synthetic cannabinoids with enhanced potency and selectivity for specific cannabinoid receptors, as well as the study of the endocannabinoid system and its role in various physiological processes. Overall, DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has the potential to be a valuable tool for scientific research in a wide range of fields.
Synthesis Methods
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the desired compound, while biosynthesis involves the use of living organisms to produce the compound. Both methods have been used to produce DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol, with varying degrees of success.
Scientific Research Applications
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has a range of potential applications in scientific research. It has been used to study the structure and function of cannabinoid receptors, as well as their role in various physiological processes such as pain perception, appetite, and immune function. DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has also been used in studies of the endocannabinoid system, which is involved in regulating a wide range of physiological processes.
properties
CAS RN |
140835-18-3 |
|---|---|
Product Name |
3-Dimethylheptyl-11-hydroxyhexahydrocannabinol |
Molecular Formula |
C25H40O3 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H40O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h14-15,17,19-20,26-27H,6-13,16H2,1-5H3/t17-,19-,20-/m1/s1/i10T,17T/t10-,17+,19+,20+/m0 |
InChI Key |
MVEVPDCVOXJVBD-FASICABJSA-N |
Isomeric SMILES |
[H][C@@]1(C[C@@H]2[C@@H](C[C@]1([3H])CO)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCCC)O)[3H] |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
synonyms |
(3H)HU 243 3-dimethylheptyl-11-hydroxyhexahydrocannabinol HU 243 HU-243 HU243 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)
